Cephamycin A Exhibits Superior In Vivo Efficacy Compared to Cephamycin B in Murine Infection Models
A direct head-to-head comparison established that Cephamycin A is more active *in vivo* than its close analog, Cephamycin B. This is a key differentiator for researchers prioritizing animal model studies over *in vitro* screening [1].
| Evidence Dimension | In vivo antibacterial efficacy |
|---|---|
| Target Compound Data | More active than Cephamycin B (qualitative, but direct comparison) |
| Comparator Or Baseline | Cephamycin B |
| Quantified Difference | Cephamycin A was found to be more active in vivo than cephamycin B |
| Conditions | Subcutaneous administration in a murine infection model |
Why This Matters
For *in vivo* studies, this directly observed superiority makes Cephamycin A the preferred natural cephamycin standard over Cephamycin B, reducing the risk of inconclusive animal efficacy results.
- [1] Miller, A. K., et al. Cephamycins, a new family of beta-lactam antibiotics. IV. In vivo studies. Antimicrobial Agents and Chemotherapy. 1972, 2(4), 287-290. View Source
